
Mdfimt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mdfimt, also known as 2-(3-methoxyphenyl)-3-(4,5-dimethylthiazol-2-yl)-2,3-dihydroquinazolin-4(1H)-one, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of various enzymes and has shown promising results in the treatment of various diseases. In
Wirkmechanismus
Mdfimt exerts its pharmacological effects through the inhibition of various enzymes. It has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in the regulation of cell growth and differentiation. It also inhibits the activity of phosphodiesterases, which are involved in the regulation of cyclic nucleotide levels in cells. Additionally, this compound inhibits the activity of carbonic anhydrases, which are involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also has anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of various inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of various neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Mdfimt has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, it has been extensively studied, and its pharmacological effects are well-characterized. However, this compound also has some limitations for lab experiments. It is a potent inhibitor of various enzymes, which means that it can interfere with the normal cellular processes. Additionally, it has not been extensively tested in humans, which means that its safety and efficacy are not well-established.
Zukünftige Richtungen
There are several future directions for the study of Mdfimt. One potential direction is the development of new therapeutic agents based on the structure of this compound. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of this compound in humans. Additionally, the study of the mechanism of action of this compound can lead to the development of new therapeutic targets for various diseases. Finally, the study of the safety and efficacy of this compound in humans can lead to its clinical application in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in the treatment of various diseases. It is a potent inhibitor of various enzymes and has anti-inflammatory, analgesic, and neuroprotective effects. It has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, which can lead to the development of new therapeutic agents and the improvement of human health.
Synthesemethoden
The synthesis of Mdfimt involves the condensation of Mdfimtaminobenzophenone, Mdfimtaminophenol, and 4,5-dimethylthiazol-Mdfimtamine in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, and the final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
Mdfimt has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to be a potent inhibitor of various enzymes, including tyrosine kinases, phosphodiesterases, and carbonic anhydrases. These enzymes play a crucial role in various cellular processes, and their inhibition can lead to the development of new therapeutic agents.
Eigenschaften
CAS-Nummer |
116730-85-9 |
|---|---|
Molekularformel |
C19H33FO15 |
Molekulargewicht |
520.5 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6S)-2-[[(2S,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6S)-6-(fluoromethyl)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxymethyl]-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C19H33FO15/c1-30-17-14(27)12(25)9(22)6(34-17)3-32-19-16(29)13(26)10(23)7(35-19)4-31-18-15(28)11(24)8(21)5(2-20)33-18/h5-19,21-29H,2-4H2,1H3/t5-,6-,7-,8-,9-,10-,11+,12+,13+,14-,15-,16-,17+,18+,19+/m1/s1 |
InChI-Schlüssel |
IGBNITBDNCLXEX-AVTCSYNJSA-N |
Isomerische SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CF)O)O)O)O)O)O)O)O)O |
SMILES |
COC1C(C(C(C(O1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CF)O)O)O)O)O)O)O)O)O |
Kanonische SMILES |
COC1C(C(C(C(O1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CF)O)O)O)O)O)O)O)O)O |
Synonyme |
MDFIMT methyl-6''-deoxy-6'-fluoroisomaltoside trisaccharide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




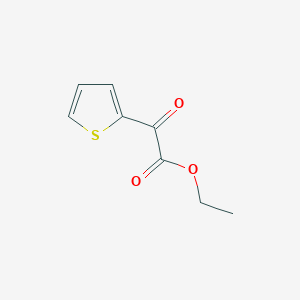
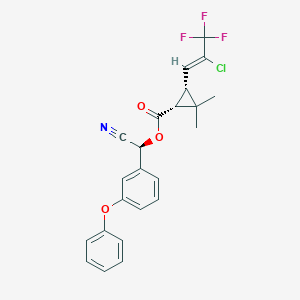

![(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate](/img/structure/B44047.png)
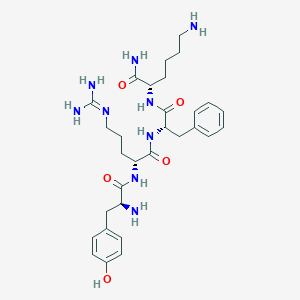
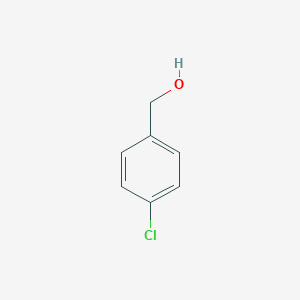
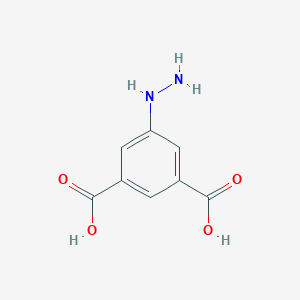
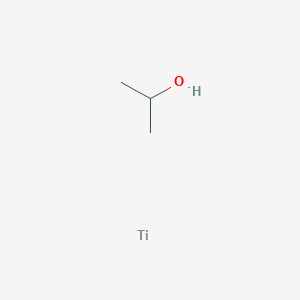


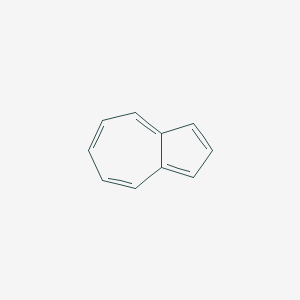

![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44062.png)